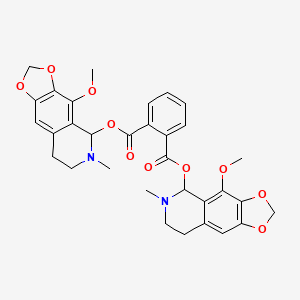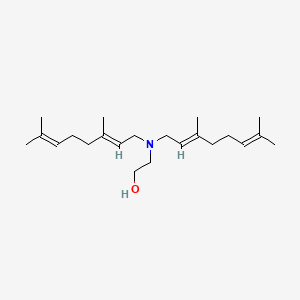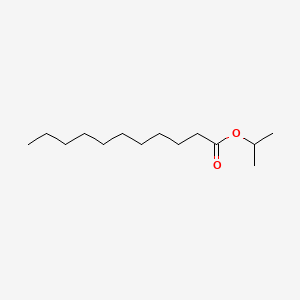
2-(Digeranylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Digeranylamino)etanol es un compuesto orgánico con la fórmula molecular C22H39NO. Se caracteriza por la presencia de un grupo digeranylamino unido a una molécula de etanol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(Digeranylamino)etanol generalmente implica la reacción de geranylamina con un derivado de etanol apropiado en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador para facilitar la formación del producto deseado. Los catalizadores comunes utilizados en esta síntesis incluyen ácidos o bases, dependiendo de la ruta de reacción específica elegida.
Métodos de producción industrial: A escala industrial, la producción de 2-(Digeranylamino)etanol puede implicar métodos más eficientes y escalables. Estos métodos a menudo incluyen reactores de flujo continuo y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de técnicas avanzadas de purificación, como la destilación y la cromatografía, asegura la producción de 2-(Digeranylamino)etanol de alta calidad adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(Digeranylamino)etanol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la conversión del grupo hidroxilo a un grupo carbonilo, a menudo usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El compuesto se puede reducir para formar varios derivados, generalmente usando agentes reductores como hidruro de litio y aluminio.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones con haluros u otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Haluros, tosilatos y otros nucleófilos.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o cetonas, mientras que la reducción puede producir varios derivados de alcohol.
Aplicaciones Científicas De Investigación
2-(Digeranylamino)etanol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible papel en los sistemas biológicos, incluidas sus interacciones con enzimas y receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos sus efectos en los procesos celulares y las vías de señalización.
Industria: Utilizado en la producción de productos químicos y materiales especiales, incluidos polímeros y tensioactivos.
Mecanismo De Acción
El mecanismo de acción de 2-(Digeranylamino)etanol implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad e influyendo en varios procesos celulares. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Compuestos similares:
Geranylamina: Un compuesto relacionado con una estructura similar pero que carece de la parte de etanol.
Alcohol geranilo: Otro compuesto relacionado con una estructura similar pero que difiere en los grupos funcionales unidos al grupo geranilo.
Singularidad: 2-(Digeranylamino)etanol es único debido a la presencia tanto del grupo digeranylamino como de la parte de etanol, que confieren propiedades químicas y físicas distintas.
Comparación Con Compuestos Similares
Geranylamine: A related compound with a similar structure but lacking the ethanol moiety.
Geranyl alcohol: Another related compound with a similar structure but differing in the functional groups attached to the geranyl group.
Uniqueness: 2-(Digeranylamino)ethanol is unique due to the presence of both the digeranylamino group and the ethanol moiety, which confer distinct chemical and physical properties
Propiedades
Número CAS |
56348-69-7 |
|---|---|
Fórmula molecular |
C22H39NO |
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
2-[bis[(2E)-3,7-dimethylocta-2,6-dienyl]amino]ethanol |
InChI |
InChI=1S/C22H39NO/c1-19(2)9-7-11-21(5)13-15-23(17-18-24)16-14-22(6)12-8-10-20(3)4/h9-10,13-14,24H,7-8,11-12,15-18H2,1-6H3/b21-13+,22-14+ |
Clave InChI |
RWMPUGIHKQSBJI-JFMUQQRKSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CN(C/C=C(/CCC=C(C)C)\C)CCO)/C)C |
SMILES canónico |
CC(=CCCC(=CCN(CCO)CC=C(C)CCC=C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


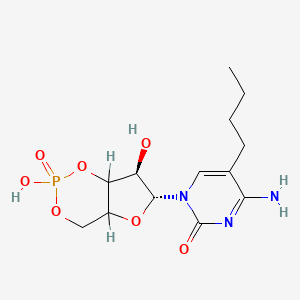
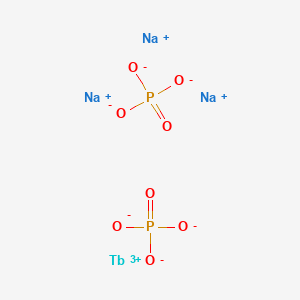

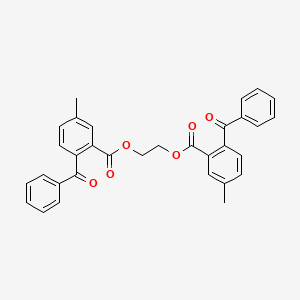



![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)


